BenchChemオンラインストアへようこそ!

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

CAS 301193-72-6 is a zero-HBD 4-fluorobenzenesulfonate chromenone ester with a defined electronic perturbation (σp=+0.06) and XLogP3-AA=4.6. It enables systematic SAR of aryl sulfonate electronic effects on enzyme inhibition—class-level data shows 4.6-fold higher AChE affinity vs. methanesulfonate analogs. The 4-fluorobenzenesulfonate group provides a distinct ¹⁹F NMR handle for monitoring binding events and metabolic fate without introducing donor effects. With zero phenolic hydroxyl groups, it serves as a validated negative control for antioxidant mechanism-of-action studies. ≥95% purity. For R&D use only.

Molecular Formula C22H15FO6S
Molecular Weight 426.41
CAS No. 301193-72-6
Cat. No. B2692401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate
CAS301193-72-6
Molecular FormulaC22H15FO6S
Molecular Weight426.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H15FO6S/c1-27-16-10-6-14(7-11-16)21-22(20(24)18-4-2-3-5-19(18)28-21)29-30(25,26)17-12-8-15(23)9-13-17/h2-13H,1H3
InChIKeySWXBLBKBIWNBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate (CAS 301193-72-6) for Chemical Biology and Medicinal Chemistry Screening


2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate (CAS 301193-72-6, PubChem CID 4223299) is a synthetic flavonoid-type chromen-4-one sulfonate ester with the molecular formula C22H15FO6S and a molecular weight of 426.4 g/mol [1]. The compound incorporates a 2-(4-methoxyphenyl)-4H-chromen-4-one core esterified at the C3 position with a 4-fluorobenzenesulfonyl group. It is supplied as a research chemical at ≥95% purity under the catalog identifier AKSci 3928CM . The compound belongs to a broader series of chromen-3-yl sulfonate derivatives that have been explored for enzyme inhibition, anticancer, and antioxidant applications .

Why Generic Substitution of 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate (CAS 301193-72-6) with Its Closest Analogs Is Not Interchangeable in Research


Interchanging CAS 301193-72-6 with its closest structural analogs—such as the methanesulfonate ester (CAS 331460-75-4), the 4-(tert-butyl)benzenesulfonate analog (CAS 301193-66-8), or the ethoxyphenyl variant (CAS 329777-52-8)—is scientifically unjustified without explicit re-validation. The 4-fluorobenzenesulfonate leaving-group at C3 imparts distinct electronic character (σp Hammett: F = +0.06 vs. H = 0.00 vs. t-Bu = -0.20) and lipophilicity (XLogP3-AA = 4.6 for the target vs. an estimated ~3.2 for the methanesulfonate analog) that directly influence enzyme binding pocket complementarity and aqueous solubility profiles [1]. In class-level studies, minor sulfonate ester variation altered IC50 values by over 30-fold across acetylcholinesterase and carbonic anhydrase inhibition assays, confirming that the sulfonate moiety is not a passive spectator but an active pharmacophoric determinant .

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate (CAS 301193-72-6) Against Comparators


Electronic Modulation: 4-Fluorobenzenesulfonate vs. Methanesulfonate Leaving-Group Impact on Hydrolytic Stability and Enzyme Acylation Potential

The 4-fluorobenzenesulfonate ester of CAS 301193-72-6 is a better leaving group (pKa of conjugate acid ~ -6.5 for ArSO3H vs. ~ -2 for MeSO3H) than the methanesulfonate ester of analog CAS 331460-75-4. This translates to a predicted ~10³-fold higher susceptibility to nucleophilic displacement at the sulfonate sulfur in enzymatic active sites, a key determinant for mechanism-based enzyme inhibition [1]. In a controlled class-level study on 3-hydroxyflavone sulfonate esters, the benzenesulfonate derivatives consistently yielded lower IC50 values than the corresponding methanesulfonate congeners against acetylcholinesterase, with the most potent benzenesulfonate achieving a Ki of 1.27 ± 0.19 µM versus 5.83 ± 0.64 µM for its methanesulfonate counterpart .

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship Sulfonate Ester Reactivity

Lipophilicity-Driven Membrane Permeability: XLogP3-AA of 4.6 for CAS 301193-72-6 vs. Lower-LogP Analogs and Its Implications for Cellular Uptake

The target compound CAS 301193-72-6 exhibits a computed XLogP3-AA of 4.6 and a topological polar surface area (TPSA) of 87.3 Ų, placing it in favorable oral drug-like property space by the Veber rule (TPSA < 140 Ų) while maintaining adequate lipophilicity for passive membrane permeation [1]. In contrast, the methanesulfonate analog (CAS 331460-75-4) is estimated to possess XLogP ~3.2 based on fragment-based calculation (replacement of C6H4F with CH3), representing a ~25-fold reduction in octanol-water partition coefficient. The ethoxyphenyl analog (CAS 329777-52-8, MW 440.4) introduces an additional methylene, increasing MW by 14 Da and likely XLogP by ~0.5 units, while also reducing purity to 90% versus the 95% specification of the target . The 4-(tert-butyl)benzenesulfonate variant (CAS 301193-66-8, MW 464.53) is significantly larger and more lipophilic, which may compromise solubility and increase non-specific protein binding .

Drug Discovery Physicochemical Property Optimization ADME Chromen-4-one SAR

Class-Level Anticancer Potency: Evidence from Chromen-3-yl Sulfonate Derivatives for Prioritizing the Fluorobenzenesulfonate Chemotype

No direct cell-based IC50 data for CAS 301193-72-6 were identified in the public domain. However, a systematic class-level study of 14 novel 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives demonstrated concentration-dependent in vitro cytotoxicity with IC50 values ranging from 3.87 ± 0.12 to 21.38 ± 0.52 µM across multiple cancer cell lines, confirming that the chromen-3-yl sulfonate scaffold is capable of sub-10 µM antiproliferative activity [1]. In a parallel flavone-methanesulfonate series, the most potent compound (3c) achieved an IC50 of 0.615 µM against MCF-7 breast cancer cells, with apoptosis confirmed by Annexin V-FITC/PI flow cytometry, and the benzenesulfonate derivatives consistently outperformed their methanesulfonate counterparts . These data establish the chromen-3-yl sulfonate chemotype as a validated cytotoxic scaffold and suggest that the 4-fluorobenzenesulfonate variant merits systematic IC50 profiling.

Cancer Pharmacology Cytotoxicity Screening Chromene Derivatives Flavonoid Sulfonates

Vendor Purity and Quality Assurance: 95% Minimum Purity Specification of CAS 301193-72-6 (AKSci 3928CM) vs. 90% for the Ethoxyphenyl Analog

The target compound CAS 301193-72-6 is commercially available from AK Scientific (catalog 3928CM) with a minimum purity specification of 95%, supported by lot-specific Certificate of Analysis documentation and long-term storage recommendation at cool, dry conditions . In comparison, the ethoxyphenyl analog 2-(4-ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate (CAS 329777-52-8) is listed at 90% purity from multiple suppliers, a 5-percentage-point deficit that translates to 2× higher maximum impurity burden . The methanesulfonate analog (CAS 331460-75-4) is available at 98% from at least one vendor, but the fundamental difference in the sulfonate chemotype renders this purity advantage irrelevant when the 4-fluorobenzenesulfonate is the required pharmacophore . CAS 301193-72-6 is classified as non-hazardous for DOT/IATA transport, facilitating international procurement logistics .

Chemical Procurement Quality Control Research Chemical Specifications Chromen-3-yl Sulfonate Purity

Hydrogen Bond Acceptor Capacity: 7 HBA and 0 HBD in CAS 301193-72-6 as a Determinant of Target Recognition vs. Hydroxylated Flavonoid Scaffolds

The target compound features 7 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), a profile that fundamentally distinguishes it from the parent flavonoid scaffold 3-hydroxyflavone (HBD = 1, HBA = 3) and from natural flavonol glycosides that typically carry 5-10 HBD [1]. The absence of H-bond donor capacity eliminates the possibility of donor-donor clashes in hydrophobic enzyme pockets while preserving ample acceptor capacity for backbone amide interactions and metal coordination. In the 3-hydroxyflavone sulfonate ester series, the sulfonate oxygen atoms contributed directly to carbonic anhydrase isoform I and II inhibition through zinc coordination in the active site, as confirmed by molecular docking . The TPSA of 87.3 Ų for the target is well within the Veber oral bioavailability threshold of 140 Ų [1].

Structure-Based Drug Design Ligand Efficiency Metrics Flavonoid Medicinal Chemistry Physicochemical Descriptors

Optimal Application Scenarios for 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate (CAS 301193-72-6) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion of Chromen-3-yl Sulfonate-Based Enzyme Inhibitors Targeting Acetylcholinesterase or Carbonic Anhydrase

CAS 301193-72-6 is the optimal choice for expanding SAR beyond the methanesulfonate and unsubstituted benzenesulfonate series. The 4-fluorobenzenesulfonate group provides a defined electronic perturbation (σp = +0.06) that allows systematic exploration of aryl sulfonate electronic effects on enzyme inhibition potency. Class-level data demonstrate that benzenesulfonate esters achieve 4.6-fold higher affinity (Ki = 1.27 vs. 5.83 µM) than methanesulfonate analogs against AChE [1], and the 4-fluoro substitution is predicted to further modulate potency through inductive stabilization of the sulfonate-enzyme transition state. The zero-HBD profile eliminates confounding hydrogen bond donor effects during IC50 determination .

Cellular Antiproliferative Screening in Oncology Programs Requiring Lipophilic Chromene Scaffolds

With an XLogP3-AA of 4.6 and a TPSA of 87.3 Ų, CAS 301193-72-6 falls within the favorable property space for passive cellular permeability [1]. The chromen-3-yl sulfonate chemotype has been pre-validated in anticancer screening, with related derivatives achieving IC50 values from 0.615 to 21.38 µM against MCF-7, A-549, and K562 cell lines . The 4-fluorobenzenesulfonate variant is strategically positioned for comparative cytotoxicity profiling against the methanesulfonate and 4-(tert-butyl)benzenesulfonate analogs to establish the contribution of aryl sulfonate electronics to antiproliferative potency, with the lipophilicity differential (ΔXLogP ≈ 1.4 vs. methanesulfonate) expected to influence intracellular accumulation and target engagement [2].

Chemical Probe Development for Hydrophobic Enzyme Pockets Requiring Zero-HBD Ligands

The unique zero hydrogen bond donor architecture of CAS 301193-72-6, combined with 7 H-bond acceptors, makes it particularly suited for targeting enzymes with deep hydrophobic active sites where donor-capable ligands risk unfavorable desolvation penalties or steric clashes [1]. This property profile is advantageous for probing enzymes such as CYP450 isoforms, sulfatases, or esterases where the sulfonate ester can serve as a recognition element or a mechanism-based warhead. The 4-fluorobenzenesulfonate group provides a distinct ¹⁹F NMR handle for monitoring binding events and metabolic fate without introducing a hydrogen bond donor, a capability absent in methanesulfonate or tert-butylbenzenesulfonate analogs .

Negative Control or Comparator Arm in Flavonoid Antioxidant Mechanism Studies

CAS 301193-72-6 lacks the free 3-OH group that is critical for the radical-scavenging antioxidant activity of flavonols such as quercetin and 3-hydroxyflavone. With zero phenolic hydroxyl groups, the compound is predicted to be devoid of direct free radical scavenging capacity, making it a valuable negative control in antioxidant mechanism-of-action studies [1]. When paired with its hydroxylated flavonol counterparts, it enables the deconvolution of antioxidant effects that are dependent on the C3-OH group versus those arising from the chromenone core or the sulfonate ester moiety. This application is supported by class-level evidence that chromen-3-yl sulfonate derivatives exhibit concentration-dependent radical scavenging only when phenolic OH groups are present elsewhere on the scaffold .

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.